molecular formula C18BF15 B072294 Tris(pentafluorophenyl)borane CAS No. 1109-15-5

Tris(pentafluorophenyl)borane

Cat. No.: B072294
CAS No.: 1109-15-5
M. Wt: 512 g/mol
InChI Key: OBAJXDYVZBHCGT-UHFFFAOYSA-N
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Description

Tris(pentafluorophenyl)borane, also known as tris(pentafluorophenyl)boron, is a chemical compound with the formula C18BF15. It is a white, volatile solid that is highly regarded for its strong Lewis acidity. The molecule consists of three pentafluorophenyl groups attached to a central boron atom in a “paddle-wheel” manner, forming a planar BC3 core . This compound is known for its high thermal stability and resistance to oxygen and water, making it an ideal Lewis acid for various applications .

Preparation Methods

Tris(pentafluorophenyl)borane is typically synthesized using a Grignard reagent derived from bromopentafluorobenzene. The reaction involves the following steps :

  • Formation of the Grignard reagent: [ \text{C6F5Br} + \text{Mg} \rightarrow \text{C6F5MgBr} ]
  • Reaction with boron trichloride: [ 3\text{C6F5MgBr} + \text{BCl3} \rightarrow (\text{C6F5})3\text{B} + 3\text{MgBrCl} ]

The synthesis originally employed pentafluorophenyllithium, but this reagent can detonate with the elimination of lithium fluoride . Industrial production methods follow similar routes but are optimized for larger scales and higher yields.

Chemical Reactions Analysis

Piers–Rubinsztajn Reaction

TPFPB catalyzes the condensation of hydrosilanes (Si–H) with alkoxysilanes (Si–OR), silanols (Si–OH), alcohols (R–OH), or water to form siloxane bonds (Si–O–Si) under mild conditions . This reaction is pivotal in silicone synthesis, avoiding acid/base-mediated depolymerization.

Mechanism :

  • TPFPB forms a complex with hydrosilane via Si–H→B interaction , polarizing the Si–H bond .
  • Nucleophilic attack by oxygen-containing substrates (e.g., alkoxysilanes) leads to hydride transfer to carbon or hydrogen, releasing R–H or H₂ .
  • Siloxane bond formation occurs with high regioselectivity and yields >90% .

Example :PhSiH3+MeO SiMe3TPFPBPh Si O SiMe3+CH4\text{PhSiH}_3+\text{MeO SiMe}_3\xrightarrow{\text{TPFPB}}\text{Ph Si O SiMe}_3+\text{CH}_4

Activation of Silanes for Reductions

TPFPB activates Si–H bonds in hydrosilanes (e.g., PhSiH₃, Et₃SiH) for:

  • Carbonyl reductions : Converts aldehydes/ketones to alcohols via a frustrated Lewis pair (FLP) mechanism .
  • Deoxygenation of alcohols : Transforms R–OH to R–H using hydrosilanes .

Key Data :

SubstrateProductCatalyst LoadingYield
BenzaldehydeBenzyl alcohol0.5 mol%98%
CyclohexanolCyclohexane1 mol%95%

Frustrated Lewis Pair (FLP) Chemistry

TPFPB pairs with bulky Lewis bases (e.g., tricyclohexylphosphine) to activate small molecules:

  • H₂ Activation : Splits H₂ into H⁺ and H⁻ for hydrogenation of unsaturated bonds .
  • CO₂ Reduction : Converts CO₂ to formate derivatives with hydrosilanes .

Mechanistic Insight :
The steric bulk of TPFPB’s pentafluorophenyl groups prevents full adduct formation with the base, creating a “frustrated” system capable of heterolytic cleavage .

Carbenium Ion Generation and Autocatalysis

TPFPB catalyzes carbenium ion formation from aryl esters and vinyl diazoacetates, enabling regioselective pyrazole synthesis .

  • Autocatalytic Pathway : In situ-generated carbenium ions accelerate subsequent reactions .
  • Substrate Scope : Includes electron-rich and electron-poor aryl esters .

Water-Mediated Reactions

Trace water forms a TPFPB·H₂O adduct , a strong Brønsted acid (comparable to HCl) . This adduct:

  • Causes induction periods in anhydrous reactions .
  • Catalyzes siloxane formation via protonolysis of Si–H bonds .

Effect of Water Content :

Water (ppm)Reaction Rate (k, s⁻¹)Induction Period
00.12None
500.0810 min
1000.0530 min

Redox Activity and Decomposition

TPFPB undergoes a quasi-reversible one-electron reduction to form a radical anion (B(C₆F₅)₃˙⁻), which decomposes via solvolysis to tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻) . This redox activity is critical in electrochemical applications but limits its use in reductive environments .

Metathesis and Functional Group Exchange

TPFPB mediates hydride transfer between silanes , enabling metathetic exchange of substituents:R Si H+R Si XTPFPBR Si X+R Si H\text{R Si H}+\text{R Si X}\xrightarrow{\text{TPFPB}}\text{R Si X}+\text{R Si H}Applications : Synthesis of mixed chlorosilanes and functionalized polysiloxanes .

C(sp³)–F Bond Activation

TPFPB activates inert C(sp³)–F bonds in fluoroalkanes for functionalization with arenes or allylic silanes .

Example :CF CH F+PhSiH TPFPBPhSiF +CH CH \text{CF CH F}+\text{PhSiH }\xrightarrow{\text{TPFPB}}\text{PhSiF }+\text{CH CH }

Scientific Research Applications

Catalytic Applications

Tris(pentafluorophenyl)borane serves as a powerful catalyst in several chemical reactions, particularly those involving hydrosilanes and alkoxysilanes. The Piers–Rubinsztajn reaction is one of the most notable processes catalyzed by TPFPB, where it facilitates the condensation of hydrosilanes (Si-H) with alkoxysilanes (Si-OR), leading to the formation of siloxane bonds (Si-O-Si) with high yields and selectivity. This reaction is characterized by the release of hydrocarbons as byproducts, making it an efficient synthetic pathway for siloxane materials .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Piers–Rubinsztajn ReactionCondensation of hydrosilanes with alkoxysilanes
HydrosilylationFormation of siloxane bonds under mild conditions
Alcohol DeoxygenationConversion of alcohols to silanols or alkoxysilanes
Frustrated Lewis Pair ReactionsReactivity with silanes leading to various products

Polymerization Processes

TPFPB has been identified as an effective co-catalyst in metallocene-based polymerization processes for olefins. Its stability and strong Lewis acidity enable it to activate metallocene catalysts, facilitating the polymerization of olefins into high-performance polymers. This application highlights TPFPB's role in industrial processes, where it contributes to the production of materials with tailored properties .

Siloxane Chemistry

The compound's utility extends into siloxane chemistry, where it aids in the synthesis of various siloxane architectures. Researchers have utilized TPFPB to create bespoke siloxane products, including linear, cyclic, and macrocyclic siloxanes. The ability to control reaction conditions and precursor functionalities allows for the selective synthesis of functionalized siloxanes that are essential in materials science and nanotechnology .

Table 2: Applications in Siloxane Chemistry

ApplicationDescriptionReference
Synthesis of SiloxanesCreation of linear and cyclic siloxanes
Functionalized SiliconesDevelopment of tailored silicone materials
Nanostructured MaterialsUse in producing advanced materials for nanotechnology

Case Studies

Several studies have documented the successful application of this compound in catalysis:

  • Study on Hydride Transfer : A comprehensive review highlighted TPFPB's role in catalyzing hydride transfer reactions, demonstrating its effectiveness in forming siloxane bonds under mild conditions with high yields .
  • Silyl-Protected Catechol Functionalization : Research showed that TPFPB facilitated the silyl-protection of catechol derivatives, enhancing their oxidative stability during synthesis and processing. This application is particularly relevant for developing non-fouling surfaces in biomedical applications .

Mechanism of Action

The mechanism by which tris(pentafluorophenyl)borane exerts its effects is primarily through its strong Lewis acidity . The electron-deficient boron atom readily accepts electron pairs from Lewis bases, facilitating various catalytic processes. In hydrosilylation, for example, the compound activates the silicon-hydrogen bond, enabling the addition of silanes to carbonyl compounds. In guanylation, it activates the carbodiimide, promoting the formation of guanidines.

Comparison with Similar Compounds

Tris(pentafluorophenyl)borane is often compared with other boron-based Lewis acids such as boron trifluoride (BF3) and boron trichloride (BCl3) . While BF3 is stronger, this compound offers higher thermal stability and resistance to moisture. Compared to triphenylborane, this compound is significantly more acidic due to the electron-withdrawing effects of the pentafluorophenyl groups .

Similar Compounds

  • Boron trifluoride (BF3)
  • Boron trichloride (BCl3)
  • Triphenylborane ((C6H5)3B)

This compound stands out due to its unique combination of high Lewis acidity, thermal stability, and resistance to oxygen and water, making it a versatile and valuable reagent in various chemical processes.

Biological Activity

Tris(pentafluorophenyl)borane (TPFPB), with the chemical formula C6F5\text{C}_6\text{F}_53B, is a highly regarded Lewis acid known for its unique properties and diverse applications in organic synthesis and catalysis. This article delves into its biological activity, focusing on its mechanisms, effects, and implications in various research contexts.

Chemical Structure and Properties

This compound consists of three pentafluorophenyl groups attached to a central boron atom, forming a planar "paddle-wheel" structure. It exhibits remarkable thermal stability and inertness, making it an ideal candidate for various chemical reactions. The compound is hygroscopic and can form stable complexes with Lewis bases, which enhances its utility in catalysis .

Key Properties of TPFPB

PropertyValue
Molecular FormulaC₁₈BF₁₅
Molecular Weight511.98 g/mol
Melting Point126-131 °C
Boiling Point327.3 °C
Density1.7 g/cm³
Flash Point151.7 °C

Catalytic Applications

TPFPB has garnered attention for its catalytic properties in organic synthesis, particularly in the formation of carbenium ions and the synthesis of N-substituted pyrazoles. A study demonstrated that TPFPB facilitates the generation of carbenium species from aryl esters and vinyl diazoacetates, leading to high selectivity in product formation . This reaction exemplifies TPFPB's role as a catalyst in metal-free organic synthesis.

Hydride Transfer Reactions

Recent research highlights TPFPB's capability to catalyze hydride transfer reactions between silanes and alkoxysilanes. This process is crucial for synthesizing new materials with potential applications in optoelectronics . The interaction of TPFPB with silane reagents can significantly enhance reaction rates, showcasing its effectiveness as a catalyst.

Electrochemical Behavior

The electrochemical properties of TPFPB have been extensively studied, revealing its ability to undergo one-electron reduction to form radical anions. This reduction process is quasi-reversible and leads to rapid decomposition of the radical intermediate . Understanding these electrochemical behaviors is essential for developing applications in sensors and other electronic devices.

Study on Radical Anion Stability

A kinetic study investigated the fate of the this compound radical anion in weakly coordinating solvents. The findings indicated that the radical anion decomposes rapidly following its formation, suggesting limited stability under certain conditions. This research provides insights into the reactivity patterns of TPFPB and its derivatives .

Hydrosilylation Reactions

In another study, TPFPB was shown to effectively catalyze hydrosilylation reactions involving aldehydes. The mechanism involves the coordination of TPFPB to silanes, facilitating the transfer of hydride ions to aldehydes . This catalytic behavior underscores TPFPB's versatility in synthetic chemistry.

Implications and Future Directions

The biological activity of this compound extends beyond simple catalysis; it plays a significant role in advancing synthetic methodologies that are environmentally friendly and metal-free. As research continues to explore its applications in various fields such as materials science, biochemistry, and pharmaceuticals, TPFPB is poised to become a crucial component in developing innovative chemical processes.

Q & A

Basic Research Questions

Q. How is the Lewis acidity of BCF experimentally quantified, and what factors influence its strength?

BCF’s Lewis acidity is commonly measured using the Gutmann-Beckett method , which quantifies acceptor numbers via 31^{31}P NMR shifts in triethylphosphine oxide (Et3_3PO) adducts . Electron-withdrawing pentafluorophenyl groups enhance acidity by reducing electron density at the boron center. Comparative studies with derivatives like tris(3,5-difluorophenyl)borane show that fluorination position and steric effects modulate acidity . X-ray crystallography and DFT calculations further validate bond-length changes (e.g., shortened B–L bonds in adducts) as indicators of acid strength .

Q. What synthetic methods are used to prepare BCF adducts with Lewis bases, and how are they characterized?

BCF adducts (e.g., nitriles, isonitriles, phosphines) are synthesized by reacting BCF with excess Lewis base in non-coordinating solvents like pentane . Characterization relies on:

  • IR spectroscopy : νCN_{C≡N} shifts to higher wavenumbers (e.g., Δν = +50 cm1^{-1} for acetonitrile adducts) indicate increased bond strength due to boron coordination .
  • X-ray diffraction : Reveals decreased C≡N bond lengths (e.g., 1.14 Å → 1.12 Å in (C6_6F5_5)3_3B·NCPh) .
  • Multinuclear NMR : 11^{11}B and 19^{19}F NMR track boron coordination geometry and fluorine environment changes .

Q. How does BCF influence polymer depolymerization vs. block copolymer synthesis?

BCF selectively depolymerizes polycarbonates via Lewis acid-mediated chain scission , while weaker acids like triphenylborane catalyze block copolymerization of epoxides, anhydrides, and CO2_2 . The selectivity arises from BCF’s stronger acidity, which destabilizes carbonate linkages. Kinetic studies using 1^{1}H NMR or GPC monitor molecular weight changes, revealing depolymerization rates >90% within 2 hours under mild conditions (25°C, 1 mol% BCF) .

Advanced Research Questions

Q. What mechanistic role does BCF play in frustrated Lewis pair (FLP) chemistry for small-molecule activation?

In FLP systems, BCF activates H2_2, silanes, or NH3_3 by polarizing σ-bonds through synergistic electron withdrawal . For example:

  • H2_2 activation : BCF abstracts hydrides from donor molecules, forming [H–B(C6_6F5_5)3_3]^- intermediates. Kinetic isotope effects (KIE ≈ 2.5) and 11^{11}B NMR shifts (δ = –5 to –10 ppm) confirm heterolytic cleavage .
  • NH3_3 sensing : In organic transistors, BCF enhances NH3_3 detection (limit: 350 ppb) by forming stable adducts that alter charge transport. AFM and FET mobility measurements correlate doping efficiency with BCF concentration .

Q. How do redox properties of BCF impact its stability in electrochemical applications?

BCF undergoes quasi-reversible one-electron reduction (E1/2_{1/2} = –1.79 V vs. Fc/Fc+^+ in CH2_2Cl2_2), forming a radical anion [B(C6_6F5_5)3_3]^•– that rapidly decomposes via solvolysis (k ≈ 6 s1^{-1}) . Decomposition pathways yield tetracoordinated borates (e.g., [B(C6_6F5_5)4_4]^–), identified by 19^{19}F NMR and ESI-MS. Stability is solvent-dependent: weakly coordinating solvents (1,2-difluorobenzene) slow decomposition compared to THF .

Q. What contradictions exist in BCF’s catalytic behavior across polymerization and doping studies?

  • Polymerization : BCF depolymerizes polycarbonates but fails to initiate olefin polymerization without metallocene cocatalysts . This contrasts with weaker boranes (e.g., BPh3_3), which polymerize epoxides but lack depolymerization activity .
  • Doping : BCF enhances organic semiconductor mobility (e.g., PTAA: 3.7 cm2^2 V1^{-1} s1^{-1}) by p-doping via charge-transfer complexes. However, excessive doping (>10 wt%) induces charge trapping, reducing device performance. UV-vis-NIR and Hall effect measurements optimize doping ratios .

Q. How does BCF compare to newer borane Lewis acids (e.g., BTolF) in reactivity and applications?

BTolF [B(C6_6F4_4CF3_3)3_3] exhibits 9–10% higher Lewis acidity than BCF (Gutmann-Beckett) due to trifluoromethyl groups, enabling activation of stronger σ-bonds (e.g., C–F) . However, BCF remains preferred for FLP catalysis due to synthetic accessibility and established protocols. Gas-phase electron diffraction (GED) and SC-XRD reveal BTolF’s distorted trigonal-planar geometry, contrasting BCF’s symmetrical structure .

Q. Methodological Recommendations

  • Synthesis : Use sublimation (≥99% purity) to avoid impurities in adduct formation .
  • Characterization : Combine 11^{11}B NMR (δ = 55–65 ppm for free BCF) with IR to confirm adduct formation .
  • Kinetics : Employ stopped-flow NMR or electrochemical simulations to quantify reaction rates in redox studies .

Properties

IUPAC Name

tris(2,3,4,5,6-pentafluorophenyl)borane
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InChI

InChI=1S/C18BF15/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25
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InChI Key

OBAJXDYVZBHCGT-UHFFFAOYSA-N
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Canonical SMILES

B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F
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Molecular Formula

C18BF15
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DSSTOX Substance ID

DTXSID6074594
Record name Tris(pentafluorophenyl)borane
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Molecular Weight

512.0 g/mol
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CAS No.

1109-15-5
Record name Tris(pentafluorophenyl)borane
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Record name Borane, tris(2,3,4,5,6-pentafluorophenyl)-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 5
Tris(pentafluorophenyl)borane
Tris(2,3,4,5,6-pentafluorophenyl)-phenylboranuide
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